molecular formula C5H6N2O B13816974 Pyridazine, 3-methyl-, 1-oxide CAS No. 21004-75-1

Pyridazine, 3-methyl-, 1-oxide

Cat. No.: B13816974
CAS No.: 21004-75-1
M. Wt: 110.11 g/mol
InChI Key: TZLQKAOGTDAIBE-UHFFFAOYSA-N
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Description

Pyridazine, 3-methyl-, 1-oxide is a heterocyclic organic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms. The 3-methyl-1-oxide derivative introduces a methyl group at the third position and an oxide group at the first position, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridazine, 3-methyl-, 1-oxide typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine hydrate with a dicarbonyl compound under controlled conditions. This reaction forms the pyridazine ring, which can then be oxidized to introduce the oxide group at the first position. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Pyridazine, 3-methyl-, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups at the third position .

Scientific Research Applications

Pyridazine, 3-methyl-, 1-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyridazine, 3-methyl-, 1-oxide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and engage in π-π stacking interactions, which are crucial for its biological activity. The pathways involved often include inhibition of key enzymes or receptors that play a role in disease processes .

Comparison with Similar Compounds

Pyridazine, 3-methyl-, 1-oxide can be compared with other pyridazine derivatives such as pyridazinone and pyridazine-3,6-dione. While all these compounds share the pyridazine core, their functional groups and positions differ, leading to variations in their chemical properties and biological activities.

List of Similar Compounds

Properties

CAS No.

21004-75-1

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

IUPAC Name

3-methyl-1-oxidopyridazin-1-ium

InChI

InChI=1S/C5H6N2O/c1-5-3-2-4-7(8)6-5/h2-4H,1H3

InChI Key

TZLQKAOGTDAIBE-UHFFFAOYSA-N

Canonical SMILES

CC1=N[N+](=CC=C1)[O-]

Origin of Product

United States

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